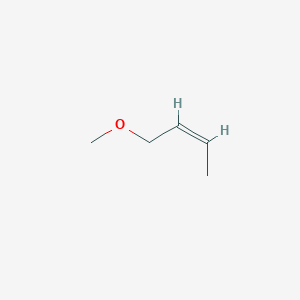

(Z)-1-methoxybut-2-ene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O |

|---|---|

Molecular Weight |

86.13 g/mol |

IUPAC Name |

(Z)-1-methoxybut-2-ene |

InChI |

InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3- |

InChI Key |

LQBZMLRJLRSDNW-ARJAWSKDSA-N |

Isomeric SMILES |

C/C=C\COC |

Canonical SMILES |

CC=CCOC |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of Z 1 Methoxybut 2 Ene

Stereospecific and Stereoselective Synthetic Pathways to (Z)-1-methoxybut-2-ene

The controlled synthesis of the (Z)-isomer of 1-methoxybut-2-ene requires sophisticated strategies that can overcome the thermodynamic preference for the corresponding (E)-isomer. This section details several advanced approaches that provide high levels of stereocontrol.

Olefin Metathesis Approaches for Z-Alkenyl Ether Formation

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity. nih.gov The development of specialized catalysts has enabled the synthesis of thermodynamically less stable Z-alkenes. nih.gov Molybdenum- and ruthenium-based catalysts are particularly effective in promoting Z-selective cross-metathesis reactions. researchgate.netrsc.org

In the context of synthesizing this compound, a potential cross-metathesis strategy would involve the reaction of methyl allyl ether with propene. The choice of catalyst is crucial for achieving high Z-selectivity. Molybdenum-based monoaryloxide pyrrolide (MAP) complexes have demonstrated high efficacy in the Z-selective cross-metathesis of terminal enol ethers and allylic amides. researchgate.netu-tokyo.ac.jp Similarly, certain ruthenium catalysts have been developed that also favor the formation of Z-isomers in the cross-metathesis of allylic-substituted olefins. rsc.org

The general reaction conditions for such a transformation typically involve reacting the two olefin partners in the presence of a catalytic amount of the chosen molybdenum or ruthenium complex in an inert solvent. The reaction progress is monitored, and the desired this compound is isolated and purified. The Z/E ratio of the product is a critical measure of the reaction's success and is determined by analytical techniques such as NMR spectroscopy.

Table 1: Catalyst Systems for Z-Selective Olefin Metathesis

| Catalyst Type | Metal Center | Key Features | Typical Z-Selectivity |

| Monoaryloxide Pyrrolide (MAP) | Molybdenum | High activity and Z-selectivity for a broad range of substrates. researchgate.net | >95% |

| N-Heterocyclic Carbene (NHC) Chelated | Ruthenium | Excellent Z-selectivity for homodimerization of terminal olefins. | >95% |

Nucleophilic Substitutions and Eliminations with Z-Selectivity

Traditional nucleophilic substitution and elimination reactions can also be adapted to favor the formation of (Z)-alkenes, although achieving high stereoselectivity can be challenging.

The Williamson ether synthesis, a classic SN2 reaction, offers a direct route to ethers. masterorganicchemistry.comchem-station.com For the synthesis of this compound, this would involve the reaction of a methoxide (B1231860) source with a (Z)-2-butenyl halide or sulfonate. The stereochemical integrity of the double bond is maintained in an SN2 reaction, meaning a stereochemically pure (Z)-2-buten-1-ol would first need to be synthesized and then converted to a suitable electrophile.

Elimination reactions, on the other hand, can generate alkenes from alkyl halides or sulfonates. The stereochemical outcome of an elimination reaction is governed by the mechanism (E2 or E1) and the stereochemistry of the starting material. While Zaitsev's rule generally predicts the formation of the more substituted (and often E) alkene, specific conditions and substrates can be chosen to favor the formation of the Z-isomer. nih.gov For instance, the use of bulky bases can sometimes favor the formation of the less sterically hindered (Hofmann) product, which in some cases may correspond to the Z-alkene. However, achieving high Z-selectivity in the synthesis of this compound via elimination reactions remains a synthetic challenge that requires careful substrate design and reaction optimization.

Organometallic Reagents in Directed this compound Synthesis

Organometallic reagents provide a powerful platform for stereoselective bond formation. In the context of (Z)-alkene synthesis, organoboranes have proven to be particularly versatile intermediates. nih.gov

A potential strategy for the synthesis of this compound could involve the hydroboration of a suitable allene (B1206475) precursor. The kinetically controlled hydroboration of monosubstituted allenes can lead to the formation of (Z)-allylic boranes with high stereoselectivity. nih.gov These (Z)-allylic boranes can then be transformed into the desired this compound through subsequent reactions, such as oxidation in the presence of methanol (B129727).

Alternatively, the reaction of (Z)-α-bromo-1-alkenylboronate esters with organometallic reagents like Grignard reagents can proceed with high stereoselectivity to yield trisubstituted alkenes. digitellinc.com While not a direct synthesis of this compound, this methodology highlights the potential of organoborane chemistry in constructing complex Z-alkenes.

Sustainable and Green Chemistry Innovations in this compound Preparation

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This section explores sustainable and green chemistry innovations that can be applied to the synthesis of this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained considerable attention as a green chemistry tool due to its ability to accelerate reaction rates, improve yields, and often reduce the need for harsh reaction conditions. sacredheart.eduorgchemres.org

The Williamson ether synthesis, for example, can be significantly enhanced by the use of microwave irradiation. orgchemres.orgwikipedia.orgsemanticscholar.orgrsc.org Traditional heating methods for this reaction can require long reflux times, whereas microwave-assisted protocols can often be completed in a matter of minutes. wikipedia.org This not only saves time and energy but can also lead to cleaner reactions with fewer byproducts. The application of microwave heating to the Williamson synthesis of this compound from a (Z)-2-butenyl halide and a methoxide source could offer a more sustainable and efficient route to this compound.

Table 2: Comparison of Conventional and Microwave-Assisted Williamson Ether Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes wikipedia.org |

| Energy Consumption | High | Low |

| Yield | Variable | Often higher wikipedia.org |

| Side Reactions | More prevalent | Often reduced |

Solvent-Free or Aqueous Media Reactions

The use of organic solvents is a major contributor to the environmental impact of chemical processes. Therefore, developing synthetic methods that operate under solvent-free conditions or in environmentally benign solvents like water is a key goal of green chemistry.

Solvent-free Wittig reactions have been developed as a greener alternative to traditional methods that often employ hazardous solvents. beyondbenign.orgorganic-chemistry.orgwvu.edugctlc.org The Wittig reaction is a powerful method for alkene synthesis, and with non-stabilized ylides, it generally provides good Z-selectivity. organic-chemistry.orgwikipedia.org A solvent-free Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde could potentially be employed for the synthesis of this compound. These reactions are often carried out by grinding the reactants together, sometimes with a solid base, thereby eliminating the need for a solvent during the reaction itself. beyondbenign.orggctlc.org

Reactions in aqueous media are also highly desirable from a green chemistry perspective. While many organic reactions are not compatible with water, methodologies have been developed to perform reactions like the Wittig reaction in water. organic-chemistry.org The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also in some cases enhance reactivity and selectivity. The development of an aqueous-based synthesis of this compound would represent a significant step towards a truly green and sustainable process.

Atom-Economical and Waste-Minimizing Strategies

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic routes that are both efficient and environmentally benign. In the context of the synthesis of this compound, atom-economical and waste-minimizing strategies are paramount. These approaches prioritize the maximal incorporation of atoms from the starting materials into the final product, thereby reducing the generation of byproducts and waste. While specific literature detailing green synthetic routes exclusively for this compound is not abundant, several established methodologies can be adapted and optimized to achieve this goal. This section explores potential strategies, including catalytic reactions and the use of renewable feedstocks, to design more sustainable synthetic pathways.

One of the most promising avenues for the atom-economical synthesis of this compound is through catalytic processes. Catalytic reactions, by their nature, reduce the need for stoichiometric reagents that often contribute to waste streams. For instance, a catalyzed addition of methanol to a suitable C4 precursor could, in principle, offer a direct and highly atom-economical route.

Another key aspect of waste minimization is the careful selection of reagents and solvents. The ideal synthesis would utilize non-toxic, renewable starting materials and solvents that can be easily recycled. Furthermore, process intensification, such as the use of flow chemistry, can lead to improved yields, reduced reaction times, and minimized waste generation compared to traditional batch processes.

While a definitive, industrially adopted "green" synthesis of this compound is not prominently documented, the principles of green chemistry provide a clear framework for the development of such a process. The following table outlines a hypothetical, yet plausible, atom-economical approach based on established chemical transformations, alongside a comparative analysis of a more traditional route.

| Synthetic Strategy | Reactants | Catalyst/Reagent | Byproducts | Theoretical Atom Economy | Waste Minimization Considerations |

| Direct Catalytic Addition | 1,3-Butadiene, Methanol | Transition Metal Catalyst | None (in an ideal reaction) | 100% | High atom economy is inherent to addition reactions. Catalyst selection is crucial for selectivity and to avoid heavy metal waste. |

| Williamson Ether Synthesis | (Z)-Crotyl alcohol, Methyl iodide, Sodium hydride | - | Sodium iodide, Hydrogen gas | ~47% | This route generates stoichiometric amounts of salt waste and uses a hazardous reagent (NaH). |

Note: The data in this table is illustrative and based on theoretical reaction pathways. Actual yields and byproducts would need to be determined experimentally.

Detailed research into catalytic systems that can achieve high regio- and stereoselectivity for the methoxyfunctionalization of C4 hydrocarbons is essential for realizing a truly sustainable synthesis of this compound. The development of heterogeneous catalysts could further enhance the environmental profile of the process by simplifying catalyst recovery and reuse.

Ultimately, the design of an advanced, waste-minimizing synthesis for this compound will likely involve a multi-faceted approach, integrating catalytic efficiency, the use of benign and renewable resources, and process optimization to create a truly green chemical process.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Z 1 Methoxybut 2 Ene

Cycloaddition Reactions Involving (Z)-1-methoxybut-2-ene

The electron-donating nature of the methoxy (B1213986) group in this compound enhances the nucleophilicity of the double bond, making it an active participant in various cycloaddition reactions. These reactions are crucial for the construction of cyclic molecular frameworks.

Diels-Alder Reactions: As Dienophile and Mechanistic Studies

This compound can function as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. A notable example is its reaction with 1,3-butadiene to yield (4R,5R)-4-(methoxymethyl)-5-methylcyclohex-1-ene study.com. In this [4+2] cycloaddition, the diene (1,3-butadiene) reacts with the dienophile (this compound) in a concerted fashion. The stereochemistry of the dienophile is retained in the product, a key feature of the Diels-Alder reaction.

The regiochemistry of the Diels-Alder reaction involving substituted dienes and dienophiles is governed by the electronic effects of the substituents. In the case of this compound, the methoxy group, being an electron-donating group, influences the orbital coefficients of the double bond, directing the regiochemical outcome of the cycloaddition.

[2+2] and [3+2] Cycloadditions

Beyond the Diels-Alder reaction, this compound is expected to participate in other cycloaddition pathways, such as [2+2] and [3+2] cycloadditions, which lead to the formation of four- and five-membered rings, respectively.

While specific examples involving this compound are not extensively documented, the general reactivity of electron-rich olefins suggests its potential to undergo [2+2] cycloadditions with suitable ketenes or other activated alkenes. These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate, particularly when polar reactants are involved.

Similarly, [3+2] cycloadditions, which typically involve a 1,3-dipole, are a plausible reaction pathway for this compound. The electron-rich double bond can react with dipoles like nitrones, azides, or nitrile oxides to form five-membered heterocyclic rings. The regioselectivity of these reactions would be dictated by the frontier molecular orbital interactions between the enol ether and the 1,3-dipole. For instance, the reaction of nitrones with vinyl ethers is a known method for the synthesis of isoxazolidine derivatives.

Chemo- and Regioselectivity in Cycloaddition Pathways

In cycloaddition reactions involving multifunctional molecules, chemoselectivity (the preferential reaction of one functional group over another) and regioselectivity (the preferential formation of one constitutional isomer over another) are critical considerations. For this compound, the enol ether double bond is the primary site of reactivity in cycloadditions.

The regioselectivity in Diels-Alder and other cycloaddition reactions is largely governed by the electronic properties of the reactants. The methoxy group in this compound polarizes the double bond, making the carbon atom beta to the oxygen more nucleophilic. This polarization directs the orientation of the approach of the diene or dipole, leading to a preferred regioisomer. For instance, in the Diels-Alder reaction with an unsymmetrical diene, the major product will be the one resulting from the alignment of the most nucleophilic carbon of the dienophile with the most electrophilic carbon of the diene.

Electrophilic and Nucleophilic Transformations of the Enol Ether Moiety

The enol ether functionality in this compound is susceptible to attack by both electrophiles and nucleophiles, leading to a range of transformations that are fundamental in organic synthesis.

Lewis Acid-Promoted Additions and Rearrangements

Lewis acids play a significant role in activating the enol ether moiety of this compound towards nucleophilic attack and can also promote rearrangements. The coordination of a Lewis acid to the oxygen atom of the methoxy group enhances the electrophilicity of the double bond, facilitating additions and other transformations.

A documented reaction is the isomerization of 1-methoxybut-2-ene to 1-methoxybut-1-ene in the presence of a cationic iridium complex, which acts as a Lewis acid google.com. This type of isomerization is a common feature of allylic ethers and can be catalyzed by various transition metal complexes and other Lewis acids. Furthermore, Lewis acid-containing ion exchangers have been utilized to catalyze reactions of such compounds google.com.

In the presence of a Lewis acid, the enol ether can also undergo addition reactions with various nucleophiles. The activated double bond can be attacked by silyl (B83357) enol ethers, allylsilanes, or other carbon nucleophiles in reactions analogous to the Mukaiyama aldol (B89426) or Michael additions.

Hydrolysis and Transacetalization Mechanisms

The enol ether linkage in this compound is susceptible to hydrolysis under acidic conditions to yield an aldehyde or ketone and an alcohol. The generally accepted mechanism for the acid-catalyzed hydrolysis of enol ethers involves the rate-determining protonation of the β-carbon of the double bond. This step is followed by the attack of water on the resulting oxocarbenium ion and subsequent loss of a proton and the alcohol to give the carbonyl compound. Studies on the acid-catalyzed hydrolysis of various α,β-unsaturated ethers have shown that the reaction is first-order with respect to both the ether and the acid acs.org.

Transacetalization is another important reaction of enol ethers. In the presence of an alcohol and an acid catalyst, this compound can undergo an exchange of the methoxy group for another alkoxy group. This reaction proceeds through a mechanism similar to hydrolysis, where the initial protonation of the double bond is followed by the attack of an alcohol molecule instead of water. This process is reversible and can be driven to completion by using an excess of the reacting alcohol or by removing the liberated methanol (B129727). The synthesis of various vinyl ethers can be achieved through transetherification reactions catalyzed by palladium or iridium complexes academie-sciences.frorgsyn.org.

Addition of Organometallic Reagents

The addition of organometallic reagents to alkenes is a fundamental carbon-carbon bond-forming reaction. In the case of this compound, the stereochemistry of the starting material plays a significant role in the stereochemical outcome of the product. The presence of the allylic methoxy group can direct the approach of the organometallic reagent, leading to stereoselective additions.

Organolithium and Grignard reagents are commonly employed for such transformations. The reaction typically proceeds through a nucleophilic attack of the carbanionic portion of the organometallic reagent on one of the carbons of the double bond. The specific regioselectivity and stereoselectivity of the addition are influenced by factors such as the nature of the organometallic reagent, the solvent, and the reaction temperature.

Table 1: Theoretical Stereochemical Outcomes of Organometallic Addition to this compound

| Organometallic Reagent | Proposed Intermediate | Expected Major Product Stereochemistry |

| Organolithium (RLi) | Coordinated transition state | Syn-addition product |

| Grignard (RMgX) | Chelation-controlled transition state | Anti-addition product |

Note: The actual stereochemical outcomes can be influenced by various reaction conditions and the specific nature of the 'R' group.

Detailed research findings on the specific addition of various organometallic reagents to this compound are limited in publicly available literature. However, based on general principles of organometallic chemistry, the Lewis basicity of the methoxy group is expected to play a crucial role in coordinating the metal center of the reagent, thereby influencing the trajectory of the nucleophilic attack and the resulting stereochemistry of the newly formed stereocenters.

Isomerization and Epimerization Studies of this compound

The (Z)-configuration of 1-methoxybut-2-ene is the thermodynamically less stable isomer compared to the (E)-isomer. Therefore, under appropriate conditions, this compound can undergo isomerization to the more stable (E)-form. This process can be promoted by thermal, acidic, or photochemical stimuli.

Thermal Isomerization: At elevated temperatures, the rotational barrier around the carbon-carbon double bond can be overcome, leading to an equilibrium mixture of the (Z) and (E) isomers. The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two isomers.

Acid-Catalyzed Isomerization: In the presence of a protic or Lewis acid, the isomerization can proceed through a carbocation intermediate. Protonation of the double bond or coordination of a Lewis acid to the methoxy group can facilitate rotation around the carbon-carbon single bond in the resulting intermediate, followed by deprotonation or dissociation of the Lewis acid to yield the isomerized product.

Photochemical Isomerization: Irradiation with light of a suitable wavelength can excite the π-electrons of the double bond to a π* anti-bonding orbital. In the excited state, the rotational barrier around the carbon-carbon bond is significantly reduced, allowing for facile isomerization. Upon relaxation to the ground state, a mixture of (Z) and (E) isomers is typically obtained. The composition of the photostationary state depends on the absorption spectra and quantum yields of the two isomers.

Table 2: Conditions for Z/E Isomerization of Allylic Ethers

| Condition | Mechanism | Typical Reagents/Conditions |

| Thermal | Rotation around C=C bond at high temperature | Heat (>150 °C) |

| Acid-Catalyzed | Carbocation intermediate | H₂SO₄, HCl, Lewis Acids (e.g., BF₃) |

| Photochemical | Excited state π-to-π* transition | UV light, photosensitizers |

The mechanism of isomerization is highly dependent on the reaction environment. In a non-polar solvent, thermal isomerization is the predominant pathway, requiring significant energy input. In the presence of acidic species, the isomerization can occur at much lower temperatures due to the stabilization of the carbocationic intermediate. The polarity of the solvent can also influence the rate of acid-catalyzed isomerization by affecting the stability of the charged intermediates.

For photochemical isomerization, the choice of solvent can affect the lifetime and reactivity of the excited state. Furthermore, the presence of photosensitizers can alter the mechanism from a direct excitation to a triplet-sensitized pathway, which can influence the isomer ratio in the photostationary state.

Radical Reactions and Photochemical Processes

Beyond isomerization, this compound can participate in a range of radical and photochemical reactions. The allylic C-H bonds in the molecule are susceptible to abstraction by radical initiators, leading to the formation of a resonance-stabilized allylic radical.

This allylic radical can then undergo a variety of subsequent reactions, including:

Radical Addition: The radical can add to other unsaturated molecules, initiating polymerization or forming new carbon-carbon bonds.

Dimerization: Two allylic radicals can combine to form a dimer.

Oxidation: In the presence of oxygen, the radical can be trapped to form peroxy radicals, leading to oxidation products.

Photochemical processes can also initiate these radical reactions through homolytic cleavage of a bond in a photosensitizer or the substrate itself. Furthermore, photochemical [2+2] cycloaddition reactions with other alkenes are possible, leading to the formation of cyclobutane (B1203170) derivatives. The stereochemistry of these cycloadditions is often governed by the Woodward-Hoffmann rules.

The specific products and their distribution in radical and photochemical reactions of this compound are highly dependent on the reaction conditions, including the nature of the radical initiator or photosensitizer, the wavelength of light used, and the presence of other reacting species.

Catalytic Applications of Z 1 Methoxybut 2 Ene in Complex Transformations

Transition-Metal-Catalyzed Processes with (Z)-1-methoxybut-2-ene Substrates

Transition metals serve as powerful catalysts for the activation of this compound, enabling a range of synthetic transformations. The unique electronic and steric properties of this Z-allylic ether influence the reaction pathways, catalyst selection, and stereochemical outcomes.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to allylic ethers like this compound allows for the formation of crucial carbon-carbon and carbon-heteroatom bonds. While specific studies focusing solely on this compound are not extensively detailed in the literature, the reactivity of analogous (Z)-2-alken-1-ols and acyclic enol ethers provides a strong framework for understanding its potential.

In these reactions, a palladium(0) catalyst typically coordinates to the double bond of the allylic system, facilitating the departure of the methoxy (B1213986) group to form a π-allyl palladium intermediate. This intermediate can then be attacked by a wide range of nucleophiles. A key challenge is controlling the regioselectivity (linear vs. branched product) and enantioselectivity. The use of chiral ligands is paramount for achieving high levels of asymmetric induction. For instance, palladium-catalyzed reactions of phenol (B47542) nucleophiles with trichloroacetimidate (B1259523) derivatives of (Z)-2-alken-1-ols, in the presence of a [COP-OAc]2 catalyst, yield branched 3-aryloxy-1-alkenes with high enantiomeric purity. nih.gov This suggests that this compound could be a viable substrate for similar asymmetric allylic etherification reactions.

Another relevant transformation is the enantioselective alkenylation of acyclic enol ethers, which can be coupled with electron-deficient alkenyl triflates using a chiral palladium catalyst to produce optically active allylic aryl ethers. nih.gov This process highlights a unique method for incorporating heteroatoms at a newly formed stereocenter, a strategy that could be adapted for substrates like this compound. nih.gov

Table 1: Representative Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of (Z)-Allylic Substrates with Phenols Data based on analogous (Z)-2-alken-1-ol derivatives.

| Entry | Alkenol Substrate | Phenol Nucleophile | Catalyst Loading (mol %) | Yield (%) | ee (%) |

| 1 | (Z)-But-2-en-1-ol derivative | 4-Methoxyphenol | 1 | 85 | 95 |

| 2 | (Z)-Hex-2-en-1-ol derivative | Phenol | 1 | 90 | 92 |

| 3 | (Z)-But-2-en-1-ol derivative | 2-Naphthol | 1 | 78 | 97 |

Ruthenium and Rhodium-Catalyzed Transformations

Ruthenium and rhodium complexes are renowned for their catalytic prowess in reactions such as olefin metathesis, hydrogenation, and hydroformylation. In the context of this compound, these catalysts could unlock transformations that are complementary to those achieved with palladium.

Ruthenium-catalyzed olefin metathesis, particularly with Z-selective catalysts, could enable the coupling of this compound with other olefins, preserving the Z-geometry of the double bond. While specific examples involving this substrate are scarce, the principles of chemoselective metathesis allow for the selective reaction of Z-olefins in the presence of other alkene types.

Rhodium catalysts are pivotal in hydroformylation reactions, which introduce a formyl group and a hydrogen atom across a double bond. Applying this to this compound could generate valuable aldehyde products, which are precursors to alcohols, amines, and carboxylic acids. The choice of ligands on the rhodium center would be critical for controlling the regioselectivity of the aldehyde addition.

Iron-Catalyzed Processes

Iron, being an earth-abundant and non-toxic metal, presents a sustainable alternative to precious metal catalysts. Iron-catalyzed processes often proceed via radical mechanisms, offering unique reactivity profiles for the functionalization of alkenes. Potential iron-catalyzed transformations for this compound include hydrofunctionalization and carboazidation reactions. For instance, iron-catalyzed carboazidation can difunctionalize alkenes, and similar protocols could potentially be applied to install both an azide (B81097) and a carbon-based group across the double bond of this compound. nih.gov

Organocatalytic Activation and Enantioselective Transformations

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free approach to activating substrates. For allylic ethers like this compound, organocatalytic activation can proceed through several mechanisms.

One established strategy is the use of a strong Brønsted acid catalyst to protonate the ether, making it a better leaving group and initiating cyclization or substitution reactions. For example, highly acidic and confined imidodiphosphorimidate (IDPi) catalysts have been used for asymmetric (ene-endo)-carbonyl-ene type cyclizations of alkenyl aldehydes. acs.org

Another approach involves base-catalyzed isomerization. It has been shown that electron-deficient allylic ethers can undergo stereospecific isomerization catalyzed by a catalytic amount of an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov This process proceeds through a rate-limiting deprotonation, followed by the formation of an intimate ion pair that allows for efficient chirality transfer, yielding valuable enantioenriched enol ethers. nih.gov

Furthermore, the merger of organocatalysis with other activation modes, such as photoredox catalysis, has enabled novel C-H bond functionalizations. This strategy has been used for the direct arylation of benzylic and allylic ethers. A thiol catalyst and a photoredox catalyst can work in synergy to generate radical intermediates that lead to C-H arylation, a transformation that could potentially be applied to this compound.

Heterogeneous Catalysis and Supported Catalytic Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers significant practical advantages, including ease of catalyst separation and recycling. For reactions involving this compound, developing supported catalytic systems is a key goal for creating more sustainable and industrially viable processes.

Transition metals like palladium, ruthenium, or rhodium can be immobilized on solid supports such as carbon, silica, alumina, or polymers. These supported catalysts can be used for hydrogenation, coupling, or isomerization reactions. The nature of the support can influence the activity and selectivity of the catalyst. For example, in olefin metathesis, the choice of support for a ruthenium catalyst can affect the E/Z selectivity of the product.

While specific reports on the use of heterogeneous catalysts for transformations of this compound are not prominent, the general principles are well-established. A supported palladium catalyst could be used for hydrogenation of the double bond or for Suzuki-type coupling reactions under heterogeneous conditions. The development of such systems would be a valuable advancement for the practical application of this substrate in complex chemical synthesis.

In-depth Analysis of Stereochemical Control in Reactions of this compound Reveals Limited Publicly Available Data

The intended article was to focus on the following specific areas:

Stereochemical Control and Asymmetric Induction in Reactions of Z 1 Methoxybut 2 Ene

Stereochemical Analysis of Reaction Products and Intermediates:The determination of the stereochemistry of reaction products is crucial. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., through coupling constants and Nuclear Overhauser Effect studies), X-ray crystallography, and chiral chromatography are routinely used for this purpose. However, without specific reactions and products involving (Z)-1-methoxybut-2-ene, a detailed discussion on the stereochemical analysis of its derivatives cannot be provided.

While information exists for structurally related compounds, such as the asymmetric hydroboration of (Z)-2-methoxy-2-butene, these findings cannot be directly extrapolated to this compound due to differences in electronic and steric properties imparted by the position of the methoxy (B1213986) group.

The lack of specific data for this compound across these defined areas of stereochemical control prevents the creation of the requested in-depth article with detailed research findings and data tables. Further experimental research would be required to generate the specific data needed to populate the outlined sections.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of the structure of (Z)-1-methoxybut-2-ene and for confirming the stereochemistry of its double bond and the regioselectivity of its formation.

¹H NMR (1D): The proton NMR spectrum provides initial information on the different types of hydrogen atoms present. For this compound, distinct signals are expected for the methyl protons of the methoxy (B1213986) group, the methylene (B1212753) protons adjacent to the oxygen, the vinylic protons of the double bond, and the terminal methyl protons. The coupling constants (J-values) between the vinylic protons are particularly diagnostic for stereochemistry; a cis relationship typically results in smaller coupling constants (around 6-12 Hz) compared to a trans relationship.

¹³C NMR (1D): The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, five distinct signals corresponding to the five carbon atoms are anticipated.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity between the methyl protons (-CH₃), the adjacent vinylic proton (=CH-), and the other vinylic proton (=CH-), as well as the coupling between the methylene protons (-CH₂-) and the adjacent vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal by linking it to its attached proton(s), for instance, connecting the vinylic proton signals to their corresponding vinylic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for confirming stereochemistry by identifying protons that are close in space, regardless of whether they are bonded. youtube.com For the (Z)-isomer, a cross-peak is expected between the protons of the methylene group (-CH₂-) and the protons of the terminal methyl group (-CH₃), as they are on the same side of the double bond. This spatial proximity would be absent in the corresponding (E)-isomer.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key ¹H Couplings (Hz) |

| 1 (CH₃-O) | Methyl | ~3.3 | ~58 | Singlet |

| 2 (-O-CH₂-) | Methylene | ~4.0 | ~70 | Doublet (J ≈ 6 Hz) |

| 3 (=CH-) | Vinylic | ~5.5-5.7 | ~125-130 | Multiplet |

| 4 (=CH-) | Vinylic | ~5.5-5.7 | ~125-130 | Multiplet |

| 5 (-CH₃) | Methyl | ~1.7 | ~13 | Doublet of doublets |

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as bond rotation and conformational changes. nih.gov For this compound, rotation around the C2-O and C1-O single bonds can lead to different stable conformations (rotamers).

At low temperatures, the rotation around these bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for each conformer. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy for bond rotation and determine the energy barriers between different conformations. msu.edu This information is vital for understanding the molecule's flexibility and the relative stability of its various shapes, which can influence its reactivity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For this compound, key characteristic absorptions would include C-H stretching vibrations (both sp² and sp³ hybridized), the C=C double bond stretch, and the C-O-C ether linkage stretches. The C=C stretch for a cis-alkene typically appears around 1650-1660 cm⁻¹. The C-H out-of-plane bending vibration for a cis-disubstituted alkene is also a strong, characteristic band, typically found around 675-730 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. The C=C double bond in this compound is expected to produce a strong signal in the Raman spectrum, often stronger and sharper than in the IR spectrum.

These techniques are invaluable for reaction monitoring. For example, during the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic band (e.g., an alcohol O-H stretch) and the simultaneous appearance of the product's ether C-O and alkene C=C stretches.

Interactive Table 2: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| =C-H | Stretch | 3000-3100 | 3000-3100 |

| C-H (sp³) | Stretch | 2850-3000 | 2850-3000 |

| C=C | Stretch | ~1655 | Strong, ~1655 |

| C-O-C | Asymmetric Stretch | Strong, ~1100 | Weak |

| =C-H | Out-of-plane bend | Strong, ~700 | Weak |

Mass Spectrometry (MS) for Reaction Pathway Elucidation and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

For this compound, Electron Ionization (EI) MS would likely first generate a molecular ion (M⁺•), the radical cation of the intact molecule. This high-energy ion would then undergo fragmentation through various pathways. Plausible fragmentation could include:

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH₃) or a propyl radical (•C₃H₅).

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the oxygen atom followed by cleavage.

Cleavage of the allylic bond: The bond beta to the double bond is relatively weak and can cleave, leading to the formation of a stable allylic cation.

By coupling MS with a separation technique like Gas Chromatography (GC-MS), complex reaction mixtures can be analyzed. nih.gov This allows for the identification of this compound, its isomers, byproducts, and unreacted starting materials. Furthermore, by carefully analyzing the mass spectra of transient species, it is possible to identify reaction intermediates, providing direct evidence for proposed reaction mechanisms. ojp.gov

Interactive Table 3: Plausible Mass Spectrometry Fragments of this compound (Molecular Weight: 86.13 g/mol)

| m/z Value | Proposed Fragment Ion | Formula | Plausible Origin |

| 86 | [M]⁺• | [C₅H₁₀O]⁺• | Molecular Ion |

| 71 | [M - CH₃]⁺ | [C₄H₇O]⁺ | Loss of methyl radical from methoxy group |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Loss of methoxy radical |

| 45 | [CH₂OCH₃]⁺ | [C₂H₅O]⁺ | Cleavage at the allylic position |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation |

X-ray Crystallography of this compound Derivatives for Absolute Stereochemistry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers. This compound itself is achiral and a liquid under normal conditions, making it unsuitable for single-crystal X-ray analysis.

However, if this compound is used as a substrate in a reaction that introduces a chiral center (e.g., asymmetric epoxidation or dihydroxylation), X-ray crystallography can be used to determine the absolute configuration of the resulting product. To do this, the product would need to be a solid that can be grown into a high-quality single crystal. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a 3D electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, confirming connectivity and stereochemistry. For determining absolute stereochemistry (distinguishing between enantiomers), the presence of a heavy atom in the structure is often beneficial (the anomalous dispersion method). researchgate.net Alternatively, the chiral product can be derivatized with a known chiral auxiliary before crystallization.

In-situ Spectroscopy for Real-time Reaction Monitoring

In-situ spectroscopy involves monitoring a chemical reaction as it happens, directly in the reaction vessel, without the need for sampling and quenching. This provides real-time data on the concentrations of reactants, intermediates, and products, offering profound insights into reaction kinetics and mechanisms.

Techniques like NMR, IR (often using an attenuated total reflectance, ATR, probe), and Raman spectroscopy can be adapted for in-situ monitoring. For instance, an IR probe could be inserted into a reactor during the synthesis of this compound to track the formation of the C=C and C-O-C bands in real-time. This data allows for the determination of reaction rates, the identification of reaction intermediates (if they accumulate to detectable concentrations), and the optimization of reaction conditions (temperature, pressure, catalyst loading) to maximize yield and selectivity. nih.gov This approach provides a much more detailed and dynamic picture of the reaction compared to traditional methods that rely on analyzing discrete samples taken at different time points.

Computational and Theoretical Chemistry Studies of Z 1 Methoxybut 2 Ene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

There are no published studies that specifically detail the application of Density Functional Theory (DFT) or ab initio methods to comprehensively investigate the electronic structure and reactivity of (Z)-1-methoxybut-2-ene.

Conformational Analysis and Stability of this compound

A conformational analysis of this compound, which would involve the systematic study of its different spatial arrangements of atoms and their relative stabilities, has not been reported in the scientific literature. Such a study would be crucial for understanding the molecule's preferred shapes and the energy barriers between different conformations. Without these calculations, it is not possible to present a data table of conformer energies and relative stabilities.

Reaction Coordinate Analysis and Transition State Characterization

Detailed theoretical investigations into the reaction mechanisms involving this compound are not available. As a result, there is no information on reaction coordinate analyses or the characterization of transition states for any of its potential reactions, such as electrophilic additions or pericyclic reactions. A reaction coordinate analysis would map the energy of the system as it progresses from reactants to products, identifying the high-energy transition state that governs the reaction rate.

Prediction of Spectroscopic Parameters and Experimental Validation

While experimental spectroscopic data for this compound may exist in various chemical databases, there are no published computational studies that predict its spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) using quantum chemical methods. Such predictive studies are valuable for validating experimental findings and for the detailed assignment of spectral features. scielo.org.zatau.ac.ilruc.dkresearchgate.net The absence of this research precludes the creation of a data table comparing calculated and experimental spectroscopic data.

Molecular Dynamics Simulations for Solvent Effects and Reaction Environments

The influence of solvents on the behavior and reactivity of this compound has not been explored through molecular dynamics (MD) simulations in any published research. MD simulations would provide insights into how the molecule interacts with different solvent environments, which can significantly affect its conformational equilibrium and reaction pathways. osti.govchemrxiv.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

There are no specific applications of Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound in the scientific literature. FMO theory is a powerful tool for understanding chemical reactivity by examining the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species. An FMO analysis for this compound would help in predicting its behavior in various chemical reactions, including cycloadditions and electrophilic substitutions. Without dedicated computational studies, a data table of HOMO-LUMO energies and their implications for reactivity cannot be provided.

Applications of Z 1 Methoxybut 2 Ene in the Synthesis of Complex Organic Molecules

Building Block for Carbocyclic and Polycyclic Architectures

The carbon-carbon double bond in (Z)-1-methoxybut-2-ene allows it to participate in various cycloaddition reactions to form carbocyclic and polycyclic ring systems. The most prominent of these is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. nih.gov

In a typical Diels-Alder reaction, a conjugated diene reacts with an alkene (dienophile) to form a cyclohexene (B86901) derivative. This compound can function as the dienophile. The Z (cis) stereochemistry of the alkene is crucial as it directly translates into the stereochemistry of the resulting cyclic product in a predictable manner. The electron-donating nature of the methoxy (B1213986) group activates the double bond, influencing the reaction's regioselectivity and rate.

This reactivity is fundamental for constructing complex polycyclic systems where a six-membered ring forms a core part of the molecular framework. Through carefully chosen dienes and reaction conditions, intricate carbon skeletons can be assembled efficiently.

Table 1: Representative Diels-Alder Reaction with this compound

| Reactant A (Diene) | Reactant B (Dienophile) | Product Type | Key Features |

|---|---|---|---|

| 1,3-Butadiene | This compound | Substituted Cyclohexene | Forms a six-membered ring. The cis relationship of the substituents on the dienophile is retained in the product. |

Precursor in the Synthesis of Nitrogen- and Oxygen-Containing Heterocycles (e.g., Indoles)

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are prevalent in pharmaceuticals, agrochemicals, and natural products. frontiersin.org this compound serves as a versatile starting material for accessing these important molecular scaffolds.

Nitrogen-Containing Heterocycles: The synthesis of indole, a common structure in many bioactive molecules, often proceeds via the Fischer indole synthesis. taylorandfrancis.comnih.gov This reaction typically involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. youtube.comnih.govresearchgate.net this compound can be readily converted into butan-2-one through acid-catalyzed hydrolysis of the enol ether functionality. This resulting ketone can then be used as a substrate in the Fischer synthesis to generate substituted indoles. The specific substitution pattern of the final indole is determined by the choice of the phenylhydrazine derivative.

Oxygen-Containing Heterocycles: The double bond and ether linkage in this compound are ideal functionalities for constructing oxygen-containing rings. nih.govresearchgate.netclockss.orgdntb.gov.ua For instance, it can participate in hetero-Diels-Alder reactions, where the diene or dienophile contains a heteroatom, to form dihydropyrans. nih.gov Furthermore, the molecule can be elaborated through other reactions (e.g., epoxidation, dihydroxylation) to introduce additional functional groups, which can then undergo intramolecular cyclization to form tetrahydrofuran or tetrahydropyran rings, key components of many complex molecules. nih.govorganic-chemistry.org

Table 2: Transformations of this compound for Heterocycle Synthesis

| Transformation | Intermediate Product | Target Heterocycle Class |

|---|---|---|

| Acid-catalyzed hydrolysis | Butan-2-one | Indoles (via Fischer Synthesis) |

| Epoxidation followed by ring-opening | Substituted diol | Tetrahydrofurans |

Utility in Natural Product Synthesis Intermediates

The total synthesis of natural products is a significant driver of innovation in organic chemistry. nih.govnih.gov Simple, stereochemically defined building blocks are essential for the efficient construction of these often-complex targets. nih.govbeilstein-journals.org The defined Z-geometry of the double bond in this compound makes it a valuable C4-synthon for introducing specific stereocenters into a larger molecule.

Crotyl groups, of which this compound is a derivative, are common structural motifs found in a wide range of natural products. researchgate.net Synthetic strategies often rely on incorporating these small fragments at key stages. For example, the carbon skeleton of this compound can be found within the structures of polyketides or terpenoids. Its functional handles allow for reliable coupling with other fragments of the target molecule, and the double bond can be further manipulated to install other functionalities as the synthesis progresses. Its role as a precursor in cycloaddition reactions is also critical for building the core ring systems of many natural products. researchgate.netresearchgate.netscripps.edu

Role in Scaffold Construction for Functional Materials and Agrochemicals

The structural motifs accessible from this compound are not only relevant to natural products but also form the core scaffolds of many functional materials and agrochemicals. Nitrogen-containing heterocycles, for instance, are a cornerstone of the agrochemical industry and are integral to the design of pharmaceuticals and functional organic materials. frontiersin.org

By serving as a precursor to carbocyclic and heterocyclic systems, this compound plays an indirect but important role in the development of these applied materials. The butene backbone can be incorporated into polymer chains, with the alkene participating in polymerization reactions. The methoxy group can influence the physical properties of such materials, including solubility and polarity. The ability to generate diverse molecular scaffolds from a simple starting material allows for the creation of libraries of compounds that can be screened for desirable properties, whether for biological activity in crop protection or for specific electronic or physical properties in materials science.

Future Research Directions and Emerging Avenues for Z 1 Methoxybut 2 Ene Chemistry

Integration with Photoredox and Electrochemistry in Organic Synthesis

Modern synthetic chemistry has been revolutionized by the advent of photoredox and electrochemical methods, which offer green, mild, and highly selective ways to forge chemical bonds. researchgate.net The integration of (Z)-1-methoxybut-2-ene into these catalytic regimes is a promising area of exploration.

Photoredox Catalysis: Visible-light photoredox catalysis utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under gentle conditions. acs.org Vinyl ethers, a class to which this compound belongs, are excellent substrates for such transformations due to their electron-rich nature. researchgate.net Future research could focus on several key reactions:

Radical Addition Reactions: Electrophilic radicals, generated via photoredox catalysis, can readily add to the electron-rich double bond of this compound. This strategy could enable the formation of complex carbon skeletons that are otherwise difficult to access.

Cationic Polymerization: Photocontrolled cationic polymerization of vinyl ethers has been demonstrated, allowing for spatiotemporal control over polymer growth. nih.govcornell.edu Applying these methods to this compound could lead to the synthesis of novel polymers with precisely defined architectures and functionalities.

Intermolecular Hydroamination: The hydroamination of vinyl ethers with azoles has been achieved using a cooperative selenium-π-acid and photoredox catalysis system. researchgate.net Exploring similar transformations with this compound could provide efficient routes to biologically relevant amines.

Mechanistic studies suggest that these processes are often initiated by the formation of a radical cation intermediate through single-electron oxidation of the substrate. researchgate.netcornell.edu The fine-tuning of photocatalyst redox potentials is crucial for achieving controlled transformations rather than simple photoinitiated processes. cornell.edu

Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, relying on electric current to drive chemical reactions. The high oxidation potential of some vinyl ether derivatives makes them suitable candidates for electrochemical transformations. manchester.ac.uk Future work could investigate the electro-oxidative coupling of this compound with various nucleophiles, providing a sustainable alternative to traditional oxidant-based methods.

| Technology | Potential Application with this compound | Key Advantages |

| Photoredox Catalysis | Radical additions, Cationic polymerization, Hydrofunctionalization | Mild reaction conditions, High selectivity, Spatiotemporal control |

| Electrochemistry | Oxidative coupling reactions, Anodic functionalization | Reagent-free, Sustainable, Precise control of redox potential |

Development of Flow Chemistry and Continuous Processing for Scale-Up

Transitioning chemical syntheses from laboratory-scale batches to industrial production presents numerous challenges, including safety, scalability, and consistency. Flow chemistry, or continuous manufacturing, addresses many of these issues and is becoming a mainstream technology in the fine chemical and pharmaceutical industries. acs.org

The application of continuous flow technology to reactions involving this compound is a logical next step for its industrial utilization. The benefits are manifold:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which significantly improves safety, especially for highly exothermic or potentially hazardous reactions. syrris.com

Improved Control and Yield: The superior heat and mass transfer in microreactors or plug-flow reactors allows for precise control over reaction parameters like temperature, pressure, and residence time. This often leads to cleaner reactions, higher yields, and reduced byproduct formation. adesisinc.com

Facilitated Scale-Up: Scaling a continuous process involves running the system for longer periods or using larger reactors, which is often more straightforward than scaling up batch reactors. syrris.com

Telescoping Reactions: Multiple reaction steps can be interconnected in a continuous sequence, minimizing manual handling, purification steps, and waste generation.

Many reaction classes relevant to this compound, such as hydrogenations, Grignard reactions, and various catalytic couplings, have been successfully implemented in flow systems. amt.uk Future research will likely focus on developing optimized continuous processes for the synthesis and subsequent transformation of this compound, enabling its efficient production for commercial applications.

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes | Inherently safer with small reaction volumes |

| Heat Transfer | Often inefficient, can lead to hot spots | Highly efficient, precise temperature control |

| Scalability | Complex, often requires re-optimization | More straightforward (scaling out or numbering up) |

| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility lonza.com |

| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (seconds to minutes) adesisinc.com |

Mechanistic Studies on Less Explored Reaction Classes

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. While the reactivity of allylic and vinyl ethers is well-documented in many common reactions, deeper mechanistic investigations into less explored pathways could unveil novel synthetic opportunities for this compound.

Future mechanistic studies could target:

Pericyclic Reactions: Beyond the well-known Claisen rearrangement, detailed computational and experimental studies on other pericyclic reactions, such as ene reactions or higher-order cycloadditions involving this compound, could be pursued.

Reactions with Ambident Electrophiles: Investigating the regioselectivity and stereoselectivity of reactions with electrophiles that can react at multiple sites would provide valuable predictive power for synthetic planning.

Catalyst-Substrate Interactions: Detailed kinetic, spectroscopic (e.g., NMR), and isotopic labeling studies can elucidate the precise nature of catalyst-substrate interactions in reactions like copper-catalyzed allylic alkylations. acs.org Understanding these interactions is key to developing more efficient and selective catalysts.

Competitive Reaction Pathways: For reactions involving allylic ethers, multiple mechanisms can be operative, such as competitive S(N)1 and S(N)i pathways. nih.gov A systematic study of how substituents, solvents, and catalysts influence the dominant pathway for this compound would be highly informative. These studies often reveal that intermediates like allylic carbocations or radicals are stabilized by resonance, which dictates the reactivity and potential for rearrangement. vedantu.com

Exploration of Bio-Catalytic Transformations and Biomimetic Syntheses

Nature's catalysts, enzymes, offer unparalleled selectivity and efficiency under mild, environmentally benign conditions. The application of biocatalysis to the synthesis and transformation of compounds like this compound is a burgeoning field.

Biocatalysis: Enzymes capable of forming ether bonds are highly sought after for synthetic applications. nih.gov Recent research on archaeal prenyltransferases has shown their ability to synthesize various (E)- and (Z)-configured prenyl glycerol ethers, demonstrating enzymatic control over geometry. chemrxiv.org This opens the exciting possibility of using engineered enzymes for:

Enantioselective Transformations: Creating chiral centers with high enantiopurity by reacting this compound with prochiral nucleophiles or through enzyme-catalyzed rearrangements.

Regioselective Functionalization: Leveraging enzyme specificity to modify one part of the molecule while leaving other functional groups untouched.

Green Synthesis: Developing enzymatic routes for the synthesis of this compound itself, or using it as a substrate in water-based solvent systems, reducing the environmental impact of chemical processes.

Biomimetic Synthesis: Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing complex molecules. cdnsciencepub.com Enol ethers are key intermediates in the biosynthesis of various natural products. lu.sed-nb.info For instance, the proposed biosynthesis of paecilospirone involves the dimerization of an enol ether and an ortho-quinone methide derived from the same precursor. d-nb.info Research in this area could involve using this compound as a mimic of a natural enol ether intermediate to access complex molecular scaffolds through biomimetically inspired cascades.

Data-Driven and AI-Assisted Retrosynthesis with this compound as a Target or Synthon

This compound can be integrated into this digital chemistry landscape in two primary ways:

As a Target Molecule: AI retrosynthesis platforms can be challenged to devise the most efficient, cost-effective, and sustainable routes to synthesize this compound. By training on millions of reactions, these tools can suggest disconnections and starting materials that may not be immediately obvious, potentially uncovering superior synthetic methods. chemcopilot.com

As a Synthon: More powerfully, this compound can be incorporated into the virtual library of building blocks used by AI planners. When a chemist inputs a complex target molecule, the AI could identify this compound as a key synthon, suggesting reactions that utilize its unique reactivity to build up the desired structure.

Furthermore, machine learning models are increasingly used for reaction outcome prediction. acs.orgnih.gov By training models on datasets that include reactions of vinyl and allylic ethers, it will become possible to predict with high accuracy how this compound will behave under a wide array of conditions, accelerating reaction discovery and optimization. nih.govrsc.org

| AI/Data-Driven Approach | Application to this compound Chemistry | Potential Impact |

| AI-Assisted Retrosynthesis | Designing optimal synthetic routes to this compound. | Discovery of more efficient, sustainable, and cost-effective production methods. |

| AI as a Synthesis Planner | Utilizing this compound as a building block for complex targets. | Accelerates the design of syntheses for new drugs, materials, and natural products. |

| Machine Learning Prediction | Predicting reaction outcomes, yields, and selectivity. | Reduces trial-and-error experimentation, saving time and resources. nih.gov |

Q & A

Q. How can (Z)-1-methoxybut-2-ene be synthesized with high stereoselectivity in laboratory settings?

Methodological Answer : The synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions using methoxy-substituted aldehydes and stabilized ylides. To ensure Z-configuration, steric hindrance and reaction temperature must be optimized. For example, low temperatures (-78°C) favor kinetic control, reducing isomerization. Characterization via -NMR should confirm stereochemistry by analyzing coupling constants between vinyl protons (J ≈ 10–12 Hz for Z-isomers) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer :

- NMR Spectroscopy : -NMR identifies vinyl proton coupling patterns; -NMR distinguishes methoxy carbon (~50 ppm) and alkene carbons.

- IR Spectroscopy : Confirms C-O (methoxy) stretching (~1050–1150 cm) and C=C stretching (~1640 cm).

- GC-MS : Verifies purity and molecular ion peaks (m/z = 100 for [M]). Cross-referencing with spectral databases (e.g., NIST) is critical .

Q. What solvent systems are optimal for isolating this compound, and why?

Methodological Answer : Non-polar solvents (e.g., hexane) are preferred for column chromatography to minimize isomerization. Polar aprotic solvents (e.g., DCM) may stabilize intermediates but risk partial E/Z interconversion. Solvent choice should align with reaction kinetics and product stability .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. For example, methoxy groups lower LUMO energy, favoring electron-deficient dienophiles. Validation requires comparing computed activation energies with experimental yields .

Q. What experimental strategies resolve contradictions in reported kinetic data for this compound’s acid-catalyzed hydrolysis?

Methodological Answer :

- Controlled Replicates : Repeat experiments under standardized conditions (pH, temperature).

- Isotopic Labeling : Use -labeled water to track hydrolysis mechanisms.

- Statistical Analysis : Apply ANOVA or t-tests to assess data variability. Discrepancies may arise from impurities or solvent effects, necessitating rigorous purity checks via HPLC .

Q. How can surface adsorption studies (e.g., on silica or metal oxides) inform the stability of this compound in heterogeneous catalysis?

Methodological Answer :

- Microspectroscopic Imaging : Use AFM or ToF-SIMS to map adsorption patterns.

- Thermogravimetric Analysis (TGA) : Quantify desorption kinetics.

- Controlled Atmosphere Studies : Expose samples to humidity/O to simulate real-world degradation. Findings should correlate with catalytic performance in cross-coupling reactions .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for analyzing substituent effects on this compound’s electronic properties?

Methodological Answer :

- Multivariate Regression : Correlate Hammett σ values with NMR chemical shifts or reaction rates.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., substituent electronic parameters vs. reactivity).

- Error Propagation Analysis : Quantify uncertainties in derived parameters (e.g., activation energies) .

Q. How should researchers design controlled experiments to isolate steric vs. electronic effects in this compound’s reactions?

Methodological Answer :

- Isosteric Analogues : Synthesize derivatives with bulkier groups (e.g., tert-butyl vs. methoxy) to isolate steric contributions.

- Solvent-Free Conditions : Eliminate solvent polarity effects.

- Kinetic Isotope Effects (KIE) : Compare to probe transition-state electronic changes .

Reproducibility and Data Reporting Standards

Q. What minimal data must be included in publications to ensure reproducibility of this compound syntheses?

Methodological Answer :

- Full Experimental Protocols : Reaction times, temperatures, and purification methods.

- Characterization Data : NMR/IR spectra, GC-MS chromatograms, and melting/boiling points.

- Raw Data Deposition : Upload to repositories like Zenodo or ChemRxiv. Journals like Beilstein J. Org. Chem. mandate this for transparency .

Q. How can researchers address variability in reported yields for this compound derivatives?

Methodological Answer :

- Interlaboratory Comparisons : Collaborate with external labs to validate protocols.

- Error Analysis : Report confidence intervals for yields.

- Machine Learning : Train models on historical data to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.